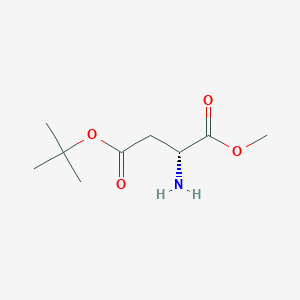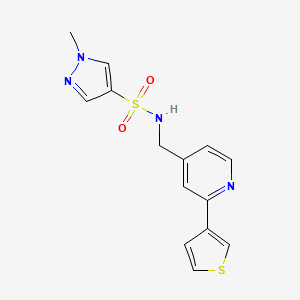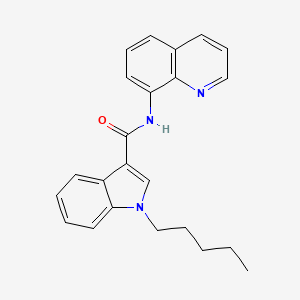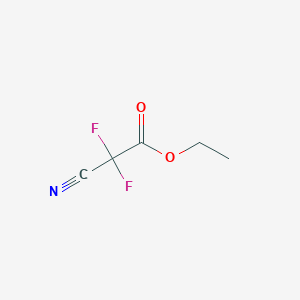![molecular formula C25H23N3O5S2 B2644725 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 896676-36-1](/img/structure/B2644725.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound. This complex chemical structure combines elements of isoquinoline, benzothiazole, and benzamide, suggesting a range of potential biological and chemical applications due to the diversity of its functional groups.
准备方法
Synthetic Routes and Reaction Conditions
Synthesis of this compound involves multi-step processes, typically starting with the formation of the dihydroisoquinoline core, followed by sulfonylation and benzamide formation. Here’s a basic outline:
Formation of the dihydroisoquinoline ring: : This can be achieved through Pictet-Spengler condensation of a phenylethylamine derivative with an aldehyde.
Sulfonylation: : Introduction of the sulfonyl group to the dihydroisoquinoline involves reaction with sulfonyl chlorides under basic conditions.
Benzamide formation: : This step involves the reaction of the sulfonylated dihydroisoquinoline with benzothiazole and subsequent coupling to form the final benzamide structure.
Industrial Production Methods
Scaling up these reactions for industrial production would require optimization for yields and reaction times, often using flow chemistry to enhance the efficiency and safety of the process. Employing automated and continuous synthesis methods would help in managing the complex multi-step reactions.
化学反应分析
Types of Reactions It Undergoes
Oxidation and Reduction: : The compound might undergo oxidative reactions at the thiazole or isoquinoline rings, altering its electronic properties.
Substitution Reactions: : Functional groups on the benzamide or benzothiazole can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) for specific oxidations.
Reduction: : Lithium aluminium hydride (LiAlH4) for reduction of sulfonyl groups.
Substitution: : Reagents like sodium hydride (NaH) for nucleophilic substitutions.
Major Products Formed
Depending on the type of reaction, products can range from hydroxylated derivatives (from oxidation) to aminated compounds (from substitution).
科学研究应用
Chemistry
The compound is used as a precursor in organic synthesis, offering a versatile scaffold for constructing more complex molecules.
Biology and Medicine
In biological systems, it may be explored for its potential as a pharmacophore due to the structural motifs known for activity in enzyme inhibition or receptor modulation.
Industry
Industrially, derivatives of this compound could be investigated for use in materials science, such as in the development of novel polymers or as intermediates in dye production.
作用机制
The compound likely exerts its effects by interacting with specific molecular targets. For instance, the sulfonyl and benzamide groups are known to form hydrogen bonds with enzymes or receptors, potentially inhibiting their function. The precise pathways would depend on the particular biological or chemical context.
相似化合物的比较
Similar Compounds
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)benzamide
Dihydroisoquinoline derivatives: with variations in the sulfonyl or benzamide groups.
Unique Features
Compared to similar compounds, the combination of the dihydroisoquinoline, benzothiazole, and benzamide motifs in this compound introduces a unique set of chemical properties and potential biological activities. This diversity makes it a valuable candidate for research across multiple scientific disciplines.
Do you want to dive deeper into any specific aspect of this compound?
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S2/c1-32-20-11-12-21(33-2)23-22(20)26-25(34-23)27-24(29)17-7-9-19(10-8-17)35(30,31)28-14-13-16-5-3-4-6-18(16)15-28/h3-12H,13-15H2,1-2H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPJXROZTPRHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2644644.png)
![N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2644645.png)
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2644646.png)


![6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2644651.png)
![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644653.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-8-yl)amino]acetamide](/img/structure/B2644654.png)



![2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2644661.png)
![2-Chloro-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]acetamide](/img/structure/B2644664.png)

